![molecular formula C10H16N4O B3379529 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine CAS No. 163613-85-2](/img/structure/B3379529.png)
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine
Overview
Description
“4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H16N4O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine” can be represented by the InChI code: 1S/C10H16N4O.ClH/c1-8-7-9 (15-2)13-10 (12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H . This indicates the presence of a pyrimidine ring substituted with a methoxy group, a methyl group, and a piperazine ring .Physical And Chemical Properties Analysis
“4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine” is a solid substance . It has a molecular weight of 244.72 .Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anti-Inflammatory Agents
Morpholinopyrimidine derivatives, which can be synthesized using this compound, have been evaluated for their anti-inflammatory activity in macrophage cells that have been stimulated by LPS . Two of the most active compounds were found to inhibit the production of NO at non-cytotoxic concentrations .
Inhibition of iNOS and COX-2 Expression
The same morpholinopyrimidine derivatives were also found to dramatically reduce iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . This suggests that these compounds could be used to inhibit the inflammatory response.
Potential Therapeutic Strategy for Inflammation-Associated Disorders
Due to their anti-inflammatory properties and their ability to inhibit iNOS and COX-2 expression, these compounds could be suggested as a novel therapeutic strategy for inflammation-associated disorders .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like acetylcholinesterase (ache) . AChE plays a crucial role in the cholinergic nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Compounds with similar structures have been shown to inhibit ache . They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
Based on its potential role as an ache inhibitor , it can be inferred that it affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to prolonged cholinergic effects. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and cognition.
properties
IUPAC Name |
4-methoxy-6-methyl-2-piperazin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(15-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDDMIJAYBYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247003 | |
Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | |
CAS RN |
163613-85-2 | |
Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163613-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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